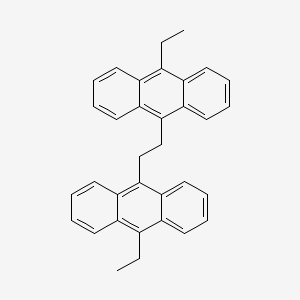
9,9'-(Ethane-1,2-diyl)bis(10-ethylanthracene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) typically involves multi-step organic reactions. One common method includes the functionalization of anthracene derivatives followed by coupling reactions. For instance, the preparation of crown ethers incorporating the 9,9’-(ethane-1,2-diyl)bis(anthracene) groups has been reported with yields of around 7% . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the coupling process .
Analyse Des Réactions Chimiques
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethyl groups and anthracene units can undergo substitution reactions, often facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions: Reagents such as bromine, chlorine, and organolithium compounds are commonly used in these reactions. Conditions may include elevated temperatures and the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) exerts its effects is primarily related to its electronic and structural properties. The anthracene units can interact with various molecular targets through π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the behavior of the compound in different environments, such as biological systems or electronic devices .
Comparaison Avec Des Composés Similaires
9,9’-(Ethane-1,2-diyl)bis(10-ethylanthracene) can be compared with other anthracene derivatives and crown ethers:
Similar Compounds: Bis-(9,10-anthracenediyl)coronands, anthracene crown ethers, and azacrown ethers are some of the similar compounds
Uniqueness: The unique structural feature of having two anthracene units connected by an ethane-1,2-diyl bridge with ethyl substitutions makes this compound distinct.
Propriétés
Numéro CAS |
88087-74-5 |
|---|---|
Formule moléculaire |
C34H30 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
9-ethyl-10-[2-(10-ethylanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C34H30/c1-3-23-25-13-5-9-17-29(25)33(30-18-10-6-14-26(23)30)21-22-34-31-19-11-7-15-27(31)24(4-2)28-16-8-12-20-32(28)34/h5-20H,3-4,21-22H2,1-2H3 |
Clé InChI |
ODMZCRBIDKGONW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCC4=C5C=CC=CC5=C(C6=CC=CC=C64)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


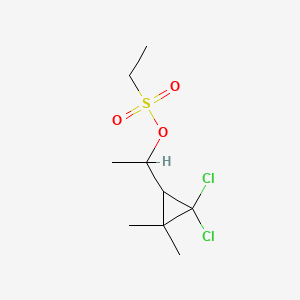
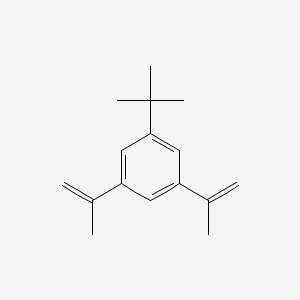

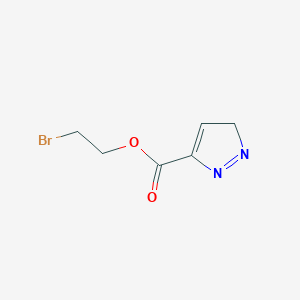
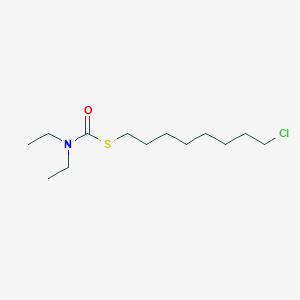



![2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole](/img/structure/B14393013.png)
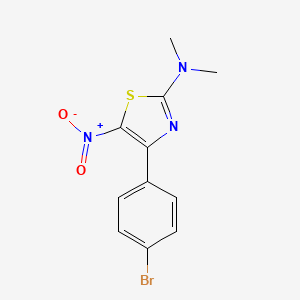
![Diphenyl {1-[(ethoxycarbonothioyl)amino]ethyl}phosphonate](/img/structure/B14393030.png)
![[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate](/img/structure/B14393032.png)
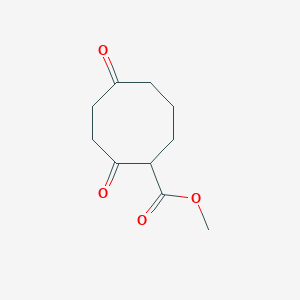
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(3-hydroxy-4H-pyran-4-one)](/img/structure/B14393047.png)
